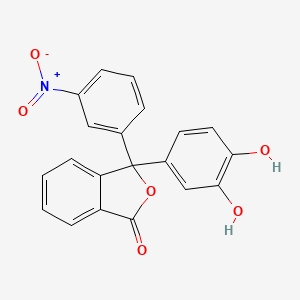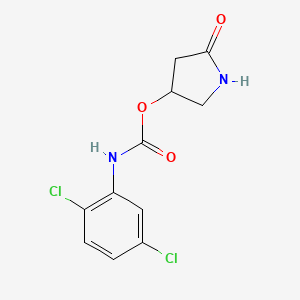
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate is an organic compound that belongs to the class of carbamate esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 2,5-dichlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. The dichlorophenyl group enhances the binding affinity of the compound to the target enzyme, while the pyrrolidinone ring provides structural stability. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents.
Carbamate esters: Compounds such as methyl carbamate and ethyl carbamate share the carbamate ester functional group.
Uniqueness
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate is unique due to the presence of both the pyrrolidinone ring and the dichlorophenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The dichlorophenyl group, in particular, enhances the compound’s binding affinity to target enzymes, making it a valuable scaffold for drug development.
Eigenschaften
CAS-Nummer |
88015-93-4 |
|---|---|
Molekularformel |
C11H10Cl2N2O3 |
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
(5-oxopyrrolidin-3-yl) N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-6-1-2-8(13)9(3-6)15-11(17)18-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17) |
InChI-Schlüssel |
LCHWPDAFANNCJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)OC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



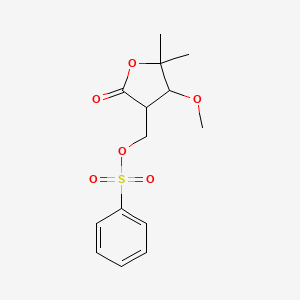
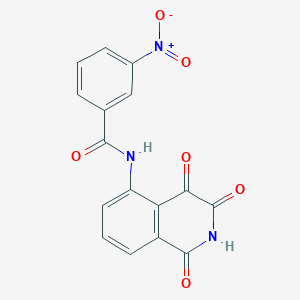
![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
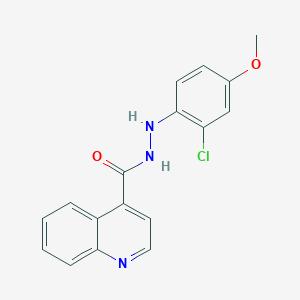
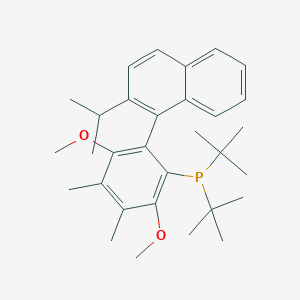
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)
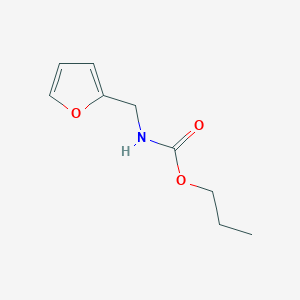
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate](/img/structure/B12879216.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
